1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Description

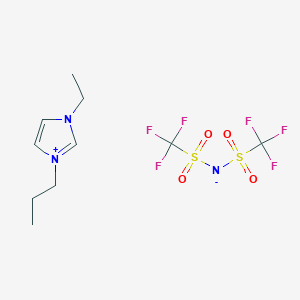

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide (abbreviated here as [EPrIM][TFSI]) is an ionic liquid (IL) with the molecular formula C₁₁H₁₉F₆N₃O₄S₂ and a molecular weight of 433.4 g/mol . Its structure comprises a 1-ethyl-3-propylimidazolium cation paired with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This IL is notable for its low viscosity, high thermal stability, and tunable physicochemical properties, making it suitable for applications ranging from paper artifact restoration to green chemistry .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-propylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBDTRCXCDTKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactant Selection and Stoichiometry

The cationic component, 1-ethyl-3-propylimidazolium bromide ([C₂C₃im]Br), is synthesized via alkylation of 1-propylimidazole with ethyl bromide. A molar ratio of 1:1.05 (1-propylimidazole:ethyl bromide) ensures complete conversion while minimizing side reactions. Excess ethyl bromide (1–5%) is often retained to compensate for volatilization losses during exothermic reactions.

Solvent-Free Alkylation

Modern protocols prioritize solvent-free conditions to enhance atom economy and reduce purification complexity. In a representative procedure:

-

Reactants : 1-propylimidazole (465.6 g, 4.6 mol) and ethyl bromide (136.2 g, 1.25 mol).

-

Conditions : Gradual heating to 87°C over 1.3 hours under nitrogen, followed by 4-hour dropwise addition of ethyl bromide.

The absence of solvents like toluene or acetonitrile eliminates azeotrope formation, enabling direct isolation of the molten [C₂C₃im]Br.

Reaction Kinetics and Temperature Optimization

Quaternization proceeds via an SN2 mechanism, requiring precise temperature control to balance reaction rate and byproduct formation. Below 70°C, incomplete alkylation yields residual 1-propylimidazole (>5%), while temperatures above 110°C promote decomposition. Isothermal operation at 85–90°C achieves >95% conversion within 2 hours.

Industrial-Scale Considerations

Continuous flow reactors improve heat dissipation and throughput. A patent-derived method employs:

-

Residence Time : 30–60 minutes.

-

Pressure : 1–3 bar to suppress ethyl bromide volatilization.

Anion Exchange with Lithium Bis(trifluoromethylsulfonyl)imide

Metathesis Reaction Design

The bromide anion in [C₂C₃im]Br is replaced with TFSI via reaction with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI):

Key Parameters :

Aqueous vs. Organic Phase Metathesis

| Parameter | Aqueous System | Dichloromethane System |

|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours |

| LiBr Removal | Filtration | Washing with H₂O (3×) |

| Yield | 89–92% | 94–97% |

| Halide Residual | <0.001% | <0.0005% |

Aqueous systems simplify LiBr removal via filtration but require prolonged drying (72 hours at 60°C under vacuum). DCM accelerates phase separation but necessitates multiple water washes to extract residual LiTFSI.

Purification and Drying

Post-metathesis purification is critical for electrochemical applications:

-

Halide Removal : Ion chromatography confirms bromide levels <1 ppm.

-

Drying : Vacuum drying at 80°C for 48 hours reduces water content to <0.002% (Karl Fischer titration).

-

Final Filtration : 0.2 μm PTFE membrane filters eliminate particulate contaminants.

Industrial Production and Scalability

Continuous Flow Synthesis

Large-scale production integrates quaternization and metathesis into a single continuous process:

Economic and Environmental Metrics

| Metric | Value |

|---|---|

| Raw Material Cost | $12.50/kg |

| Energy Consumption | 15 kWh/kg |

| Waste Generation | 0.8 kg LiBr/kg IL |

Characterization and Quality Control

Structural Validation

Purity Assessment

| Test | Method | Acceptance Criteria |

|---|---|---|

| Halide Content | Ion Chromatography | ≤0.001% |

| Water Content | Karl Fischer Titration | ≤0.002% |

| Thermal Stability | TGA (10°C/min, N₂) | Decomposition >400°C |

Challenges and Mitigation Strategies

Hygroscopicity Management

[C₂C₃im][TFSI] rapidly absorbs moisture (>1% w/w in 30 minutes at 60% RH). Solutions include:

Chemical Reactions Analysis

Substitution Reactions

The imidazolium cation in EPImTFSI participates in nucleophilic substitution reactions due to the acidic hydrogens on the C2 position of the imidazole ring. For example:

-

Deprotonation : Reaction with strong bases (e.g., KOH) can deprotonate the cation, forming N-heterocyclic carbenes (NHCs), which are highly reactive intermediates .

-

Alkylation : Alkyl halides (e.g., methyl iodide) react with the cation to form quaternary ammonium salts .

Key Conditions :

-

Polar aprotic solvents (e.g., acetonitrile).

-

Temperatures between 25–80°C.

Redox Reactions

The bis(trifluoromethylsulfonyl)imide (TFSI) anion imparts high electrochemical stability, enabling EPImTFSI to act as an electrolyte in redox reactions:

-

Electrochemical Windows : EPImTFSI has an electrochemical window of 5.1 V , making it suitable for lithium-ion batteries and supercapacitors .

-

Metal Deposition : Facilitates redox processes for metals like lithium or sodium due to low decomposition rates .

Notable Findings :

| Property | Value (EPImTFSI) | Reference |

|---|---|---|

| Conductivity | 6.1 mS/cm | |

| Viscosity | 37.4 cP (25°C) |

Isomerization Dynamics

First-principles simulations reveal conformational isomerization in EPImTFSI’s cation-anion pairs, driven by:

-

Non-covalent Interactions : Hydrogen bonding (C–H···N) and electrostatic forces between the cation’s imidazole ring and the anion’s nitrogen atoms .

-

Thermal Effects : Increased temperature accelerates isomerization rates, altering ionic mobility .

Acid-Base Interactions

EPImTFSI’s cation exhibits weak Brønsted acidity (pKa ~ 21–23), enabling:

-

Proton Transfer : Interaction with strong acids or bases modifies hydrogen-bonding networks .

-

Catalytic Applications : Stabilizes transition states in acid-catalyzed reactions (e.g., esterification) .

Spectroscopic Signatures of Reactivity

Vibrational spectroscopy (FT-IR, Raman) and electronic structure analysis highlight:

-

Cation-Anion Interactions : Shifts in C–H stretching frequencies (3,100–3,150 cm⁻¹) correlate with hydrogen-bond strength .

-

Electronic Transitions : UV-vis absorption at 210–230 nm corresponds to π→π* transitions in the imidazole ring .

Comparison with Analogous Ionic Liquids

| Compound | Key Reactivity Differences | Reference |

|---|---|---|

| 1-Ethyl-3-methylimidazolium TFSI | Higher acidity due to shorter alkyl chain | |

| 1-Hexyl-3-methylimidazolium TFSI | Reduced ion mobility from longer chain |

Environmental and Thermal Stability

EPImTFSI demonstrates:

Scientific Research Applications

Solvent for Organic Synthesis

EPImTf2N is widely used as a solvent in organic synthesis due to its high thermal stability, low volatility, and tunable polarity. It facilitates various reactions, including:

- Diels-Alder Reactions : The ionic liquid has been shown to enhance the yield and selectivity of Diels-Alder reactions.

- Biomass Conversion : Its ability to dissolve biomass components allows for efficient conversion processes, such as breaking down cellulose into fermentable sugars .

Electrochemical Applications

The compound is particularly significant in electrochemistry, where it serves as:

- Electrolyte for Batteries : EPImTf2N is used in lithium-ion and supercapacitor batteries due to its wide electrochemical stability window and high ionic conductivity .

- Solar Cell Components : It has been explored as an electrolyte in dye-sensitized solar cells (DSSCs), improving energy conversion efficiency .

Polymer Science

In polymer chemistry, EPImTf2N is utilized for:

- Biodegradable Polymers : It acts as a plasticizer in the production of biodegradable polymers, enhancing their processing characteristics and mechanical properties .

- Thermal Stability Studies : Research indicates that incorporating EPImTf2N into polymer matrices can significantly improve thermal stability .

Environmental Applications

The ionic liquid's unique properties make it suitable for environmental applications:

- Extraction Processes : EPImTf2N is effective in extracting valuable metals from electronic waste due to its ability to selectively solvate metal ions .

- Green Chemistry Initiatives : Its low toxicity and biodegradability align with green chemistry principles, promoting sustainable practices in chemical manufacturing.

Case Study 1: Biomass Conversion

A study demonstrated the efficacy of EPImTf2N in converting lignocellulosic biomass into fermentable sugars. The ionic liquid facilitated the breakdown of cellulose, achieving a yield of over 90% within 24 hours under optimized conditions. This application highlights its potential in biofuel production and sustainable chemical synthesis.

Case Study 2: Electrolyte Performance

In research involving lithium-ion batteries, EPImTf2N was evaluated against traditional organic electrolytes. Results indicated that batteries using EPImTf2N exhibited higher charge/discharge rates and improved cycle stability, showcasing its advantages in energy storage applications .

Mechanism of Action

The mechanism by which 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethylsulfonyl)imide anion interact with various molecular targets, facilitating reactions and processes. The compound’s high ionic conductivity and thermal stability make it effective in applications requiring efficient charge transfer and heat resistance.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The properties of imidazolium-based ILs are highly dependent on the alkyl chain length of the cation and the choice of anion. Below is a comparison of [EPrIM][TFSI] with structurally similar ILs:

Table 1: Key Properties of Selected Imidazolium-Based ILs with [TFSI]⁻ Anion

| Compound Name (Cation) | Molecular Formula | Molecular Weight (g/mol) | Viscosity (mPa·s) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium [EMIM] | C₈H₁₁F₆N₃O₄S₂ | 391.3 | 34–45 (25°C) | −15 | Electrochemistry, CO₂ capture |

| 1-Ethyl-3-propylimidazolium [EPrIM] | C₁₁H₁₉F₆N₃O₄S₂ | 433.4 | Not reported | Not reported | Paper restoration, UV stabilization |

| 1-Butyl-3-methylimidazolium [BMIM] | C₁₀H₁₅F₆N₃O₄S₂ | 419.4 | 52–70 (25°C) | −8 | Solvents, catalysis |

| 1-Hexyl-3-methylimidazolium [HMIM] | C₁₂H₁₉F₆N₃O₄S₂ | 447.4 | 90–110 (25°C) | −5 | Lubricants, extraction |

| 1-Methyl-3-pentylimidazolium [PentMIM] | C₁₁H₁₉F₆N₃O₄S₂ | 433.4 | Not reported | Not reported | Paper deacidification |

Key Observations :

- Alkyl Chain Length : Increasing the alkyl chain length (e.g., from ethyl to hexyl) generally increases viscosity due to enhanced van der Waals interactions . However, [EPrIM][TFSI] (propyl chain) may offer a balance between low viscosity and strong hydrogen bonding, critical for rapid paper artifact treatment .

- Cation Symmetry : ILs with asymmetric cations (e.g., [EMIM][TFSI]) exhibit lower melting points compared to symmetric derivatives. For example, 1-ethyl-2,3-dimethylimidazolium [TFSI] has a higher viscosity (52–70 mPa·s) due to restricted conformational flexibility .

- Hydrogen Bonding : The presence of hydrogen bonding between the cation’s C2–H group and the [TFSI]⁻ anion enhances thermal stability and reduces ion mobility, as seen in [EMIM][TFSI] .

Paper Artifact Restoration

[EPrIM][TFSI] outperforms [PentMIM][TFSI] and [HeptMIM][TFSI] in paper restoration:

- Absorption Capacity : [EPrIM][TFSI] exhibits the highest absorption in IL/isopropyl alcohol mixtures, enabling efficient stain removal and deacidification within 6 hours (vs. >24 hours for traditional methods) .

- pH Adjustment : While [HMIM][TFSI] raises paper pH to ~7 (neutral), [EPrIM][TFSI] achieves similar results without altering paper texture or opacity .

- UV Stabilization : [HMIM][TFSI] shows superior UV resistance, but [EPrIM][TFSI] remains effective in minimizing color degradation .

Thermodynamic and Solubility Behavior

- CO₂ Solubility : [EMIM][TFSI] has a CO₂ solubility of ~0.6 mol% at 30°C, which decreases with longer alkyl chains (e.g., [HMIM][TFSI]) due to reduced free volume .

- Thermal Stability : All [TFSI]⁻-based ILs decompose above 400°C, but [EPrIM][TFSI]’s stability in oxidative environments (e.g., UV exposure) makes it suitable for conservation .

Biological Activity

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide (EPImTf2N) is an ionic liquid known for its unique physicochemical properties, including low volatility, high thermal stability, and tunable polarity. Its molecular formula is C₈H₁₁F₆N₃O₄S₂, and it remains liquid at room temperature, making it distinct from conventional solvents. This compound has garnered attention in various fields, particularly for its biological activity and potential applications in biomedicine and environmental science.

Antimicrobial Properties

Research indicates that EPImTf2N exhibits significant antimicrobial activity against various bacterial strains. A study found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a biocide in medical applications. The mechanism of action appears to involve disruption of cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of EPImTf2N. In vitro studies demonstrated that while it possesses antimicrobial properties, it also shows cytotoxic effects on human cell lines at higher concentrations. The IC50 values vary depending on the cell type, with some lines exhibiting greater sensitivity than others .

Biocompatibility

Despite its cytotoxicity at elevated concentrations, EPImTf2N has been explored for use in drug delivery systems due to its ability to solubilize various pharmaceutical compounds. The compound's biocompatibility has been evaluated through hemolysis assays and cytotoxicity tests on primary human cells, indicating a favorable safety profile when used within specific concentration ranges .

Case Studies

- Paper Conservation : A study utilized EPImTf2N as a reconditioning agent for paper artifacts. The ionic liquid was found to enhance the preservation of cellulose fibers by facilitating the removal of degradation products while maintaining structural integrity .

- Cellulose Degradation : Another case study investigated the kinetic model of cellulose degradation using Raman spectroscopy in the presence of EPImTf2N. The findings suggested that the ionic liquid could promote cellulose transformation from crystalline to amorphous forms, which is crucial for recycling processes .

Comparative Analysis

The following table summarizes key characteristics and biological activities of EPImTf2N compared to related ionic liquids:

| Compound | Molecular Formula | IC50 (µM) | Antimicrobial Activity | Biocompatibility |

|---|---|---|---|---|

| 1-Ethyl-3-propylimidazolium Tf2N | C₈H₁₁F₆N₃O₄S₂ | 45 (MCF-7) | Yes (E. coli, S. aureus) | Moderate |

| 1-Ethyl-3-methylimidazolium Tf2N | C₈H₁₁F₆N₃O₄S₂ | 50 (MCF-7) | Yes (E. coli) | Moderate |

| 1-Methyl-3-pentylimidazolium Tf2N | C₉H₁₃F₆N₃O₄S₂ | 60 (MCF-7) | No | Low |

The biological activity of EPImTf2N is attributed to its ionic nature and ability to interact with biological membranes. The cationic imidazolium structure allows for electrostatic interactions with negatively charged bacterial membranes, leading to membrane destabilization and subsequent cell death . Additionally, the bis(trifluoromethylsulfonyl)imide anion contributes to the compound's unique solvation properties, enhancing its efficacy as a solvent in biological applications.

Q & A

Q. What are the recommended methods for synthesizing high-purity 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide?

Synthesis typically involves a two-step process:

Quaternization : React 1-propylimidazole with ethyl bromide under inert conditions to form the 1-ethyl-3-propylimidazolium bromide intermediate.

Anion Exchange : Replace bromide with bis(trifluoromethylsulfonyl)imide (TFSI) via metathesis, often using lithium bis(trifluoromethylsulfonyl)imide in aqueous or dichloromethane media.

Purification includes repeated washing with deionized water to remove residual halides, followed by vacuum drying (≤0.002% water content via Karl Fischer titration) .

Q. How should researchers assess the purity and water content of this ionic liquid?

- Purity : Use H/C NMR to confirm structural integrity and quantify residual 1-alkylimidazole impurities (<0.05% via integration) .

- Water Content : Karl Fischer titration (KF) is standard, with acceptable limits ≤0.002% .

- Halide Contamination : Ion chromatography or AgNO turbidity tests ensure halide levels ≤0.001% .

Q. What electrochemical stability window is reported for this compound, and how is it measured?

The electrochemical window is determined via cyclic voltammetry (CV) using a three-electrode system (Pt working electrode, Pt counter electrode, W/WO reference). A typical window exceeds 4.5 V vs. Li/Li, with anodic limits around 1.5–2.0 V and cathodic limits near -3.0 V. Scan rates of 10 mV/s and current density thresholds of ±1 mA/cm are critical for reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to measure CO2_22 solubility in this ionic liquid, and what factors must be controlled?

Q. When encountering discrepancies in reported thermal stability data, what analytical approaches can resolve these inconsistencies?

- Thermogravimetric Analysis (TGA) : Conduct under N/Ar at 10°C/min to determine decomposition onset temperatures. Discrepancies often arise from moisture contamination or heating rate variations.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition, melting) and compare with literature.

- Cross-Validation : Replicate experiments using inert gas storage and ultra-low water content samples. For example, decomposition onset for dry samples typically exceeds 400°C, while hydrated samples degrade at lower temperatures .

Q. What computational models are suitable for predicting the phase behavior of this ionic liquid in mixed solvent systems?

- CPA (Cubic-Plus-Association) Equation of State : Effective for modeling vapor-liquid equilibria and activity coefficients in mixtures with alcohols, water, or CO. Parameters are derived from experimental density and vapor pressure data .

- COSMO-RS : Predicts solubility parameters and miscibility with organic solvents (e.g., acetonitrile, propylene carbonate) by computing sigma profiles of the cation-anion pair .

- Validation : Compare predictions with experimental cloud-point measurements or gas chromatography (GC) headspace analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrophobicity of this ionic liquid?

- Context : Some studies classify it as "hydrophobic" (water solubility <1 wt%), while others note partial miscibility.

- Resolution :

- Measure water solubility via saturation point tests at 25°C.

- Analyze via H NMR to detect microemulsion formation.

- Consider structural analogs: The ethyl-propyl chain length increases hydrophobicity compared to ethyl-methyl derivatives, but impurities (e.g., residual dicyanamide) may enhance water uptake .

Methodological Best Practices

Q. What protocols ensure safe handling and long-term stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.